Evidence 1: (E)‑Acrylate Configuration Gives Thermodynamic Stability Advantage Over Z‑Isomer
The (E)‑acrylate geometry of the target compound is thermodynamically favored relative to the (Z)‑isomer (CAS 1452487‑86‑3) [REFS‑1]. In general, (E)‑alkenes exhibit lower steric strain and are more stable than their (Z)‑counterparts by approximately 2–3 kcal mol⁻¹ [REFS‑2]. For acrylate esters specifically, the (E)‑isomer is less prone to photochemical or thermal (E)→(Z) isomerization, ensuring greater configurational integrity during prolonged synthesis or storage.
| Evidence Dimension | Thermodynamic stability of acrylate geometry |
|---|---|
| Target Compound Data | (E)‑configured acrylate |
| Comparator Or Baseline | (Z)‑configured isomer (CAS 1452487‑86‑3) |
| Quantified Difference | (E)‑isomer more stable by ~2–3 kcal mol⁻¹ (general alkene class data) |
| Conditions | Based on relative stability of alkene stereoisomers; no compound‑specific direct measurement available. |
Why This Matters
For target reactions requiring (E)‑ olefin geometry (e.g., stereospecific cycloadditions or Michael additions), the thermodynamic preference of the (E)‑ isomer reduces the risk of isomerization, thereby improving reaction reproducibility and protecting synthetic yields.
- [1] Kuujia. Cas no 1452487‑86‑3 ((Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate). https://www.kuujia.com/cas-1452487-86-3.html (accessed May 8, 2026). View Source
- [2] Smith, M. B. March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons: Hoboken, 2013; p. 636 (Relative Stability of Alkenes). View Source
